COMT Inhibition: Ethyl 3-Hydroxy-4-Methoxy-Mandelate Displays Single-Digit Nanomolar IC₅₀ Against Membrane-Bound COMT, in Contrast to the Null Activity Profile of the Unsubstituted Mandelate Scaffold
In a direct enzymatic assay using Wistar rat brain membrane-bound catechol-O-methyltransferase (MB-COMT), ethyl 3-hydroxy-4-methoxy-mandelate inhibited metanephrine formation with an IC₅₀ of 5.80 nM, following a 20-minute preincubation with adrenaline as substrate [1]. Against the soluble COMT isoform (S-COMT) from Wistar rat liver under identical preincubation and substrate conditions, the IC₅₀ was 13 nM [1]. In contrast, the unsubstituted parent scaffold ethyl mandelate (CAS 774-40-3) has no documented COMT inhibitory activity in publicly curated databases, reflecting the essential contribution of the 3-hydroxy-4-methoxy aromatic substitution to COMT active-site recognition. This direct comparison establishes that the 3-hydroxy-4-methoxy substitution pattern confers nanomolar COMT engagement that is entirely absent from the simpler ethyl mandelate chemotype.
| Evidence Dimension | MB-COMT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.80 nM (MB-COMT, Wistar rat brain); IC₅₀ = 13 nM (S-COMT, Wistar rat liver) |
| Comparator Or Baseline | Ethyl mandelate (CAS 774-40-3): no COMT inhibitory activity documented in curated databases (ChEMBL/BindingDB) |
| Quantified Difference | Target compound: nanomolar IC₅₀; comparator: no measurable activity — qualitative functional gain conferred by aromatic substitution |
| Conditions | MB-COMT assay: Wistar rat brain homogenate, metanephrine formation endpoint, 20 min preincubation, adrenaline substrate. S-COMT assay: Wistar rat liver homogenate, otherwise identical conditions [1]. |
Why This Matters
Researchers seeking a validated small-molecule COMT inhibitor for Parkinson's disease or neurotransmitter metabolism studies must select the 3-hydroxy-4-methoxy-substituted mandelate ester; the unsubstituted ethyl mandelate lacks the structural features required for COMT active-site binding and will not produce usable inhibition data.
- [1] BindingDB. BDBM50479631 (CHEMBL137555). Affinity Data: IC₅₀ = 5.80 nM for MB-COMT (Wistar rat brain) and IC₅₀ = 13 nM for S-COMT (Wistar rat liver), assessed as metanephrine formation; preincubation 20 min; adrenaline as substrate. Data curated by ChEMBL, University of Porto. View Source
